5-Bromotetracene
Overview
Description
5-Bromotetracene is a chemical compound with the molecular formula C18H11Br . It has an average mass of 307.184 Da and a monoisotopic mass of 306.004395 Da .
Synthesis Analysis
This compound can be synthesized from tetracene using a modified procedure . In another method, a series of bromotetracenequinones and bromotetracenes were prepared from 4-bromophthalic anhydride .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 11 hydrogen atoms, and 1 bromine atom .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 482.9±14.0 °C and a predicted density of 1.477±0.06 g/cm3 .Scientific Research Applications
Synthesis and Transformation
5-Bromotetracene is synthesized through a PBr3-mediated cyclization method, which offers advantages like high efficiency and wide functional group compatibility. This synthesis process is pivotal for developing various palladium-catalyzed cross-coupling reactions, enhancing the utility of this compound in chemical transformations and applications (Sun et al., 2017).
Drug Design and Development
In the broader scope of drug discovery, this compound, as a bRo5 (beyond rule of 5) compound, plays a role in tackling less druggable targets in areas like oncology and virology. The study of bRo5 compounds like this compound helps in understanding the oral bioavailability of these compounds, thereby contributing to the efficiency of drug design for future projects (DeGoey et al., 2017).
Chemical Intermediates
This compound derivatives have been explored as chemical intermediates. These derivatives are synthesized from specific anhydrides, and their solubility characteristics in organic solvents have been a point of study. Such research helps in understanding the chemical properties and potential applications of this compound in various domains of chemistry (Kitamura et al., 2012).
Organic Electronics
This compound also finds applications in the field of organic electronics. For instance, the generation of 2-bromotetracene and its use in organic field effect transistors (OFETs) highlight the potential of such compounds in the development of electronic devices. The transistor characteristics of these compounds have been effectively described, opening avenues for their use in electronic applications (Watanabe et al., 2012).
Properties
IUPAC Name |
5-bromotetracene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXLSTYNBHZMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782035 | |
Record name | 5-Bromotetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23790-75-2 | |
Record name | 5-Bromotetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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